5-Nitro-1H-indene

Vue d'ensemble

Description

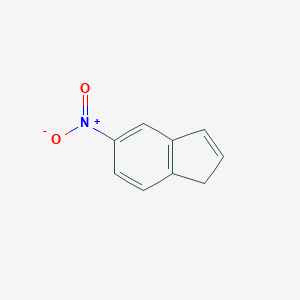

5-Nitro-1H-indene is an organic compound that belongs to the class of nitroarenes. It is characterized by the presence of a nitro group (-NO2) attached to the indene ring system. Indene is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring. The nitro group significantly influences the chemical properties and reactivity of the compound, making it a valuable intermediate in various chemical syntheses and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1H-indene typically involves the nitration of indene. One common method is the reaction of indene with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the indene ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives such as nitroindene oxides.

Reduction: 5-Amino-1H-indene.

Substitution: Substituted indene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis Applications

Precursor in Organic Synthesis

5-Nitro-1H-indene is primarily used as an intermediate in the synthesis of various heterocyclic compounds. Its nitro group can undergo reduction to form amino derivatives, which are crucial in the development of pharmaceuticals and agrochemicals. The compound's structure allows for diverse functional transformations, making it a versatile building block in synthetic chemistry.

Synthetic Routes

The synthesis of this compound typically involves the nitration of indene using nitrating agents such as nitric acid in the presence of sulfuric acid. This process can be optimized for industrial production through continuous flow reactors to enhance yield and efficiency.

| Synthetic Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Controlled temp. | High |

| Reduction | H₂/Pd-C | Room temp. | Moderate |

Biological Applications

Pharmacological Research

Research has indicated that derivatives of this compound exhibit potential antimicrobial and anticancer properties. Studies have explored its derivatives' activity against various pathogens, including Mycobacterium tuberculosis, showcasing significant inhibitory effects .

Mechanism of Action

The nitro group in this compound can undergo bioreduction to form reactive intermediates, which interact with biological macromolecules like proteins and nucleic acids. This interaction can lead to various biological effects, making it a subject of interest for drug development.

Industrial Applications

Dyes and Pigments

In the industrial sector, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. The compound's reactivity allows for the development of new colorants that are stable and environmentally friendly.

Case Studies

-

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of this compound derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives had Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics, suggesting their potential as new therapeutic agents . -

Synthesis of Quinophthalone Pigments

Researchers synthesized quinophthalone pigments using this compound as a starting material. The pigments demonstrated excellent thermal stability and color properties, making them suitable for high-performance applications in coatings and plastics .

Comparison with Related Compounds

This compound is often compared with similar nitro-substituted compounds due to its unique properties:

| Compound | Structure Type | Applications |

|---|---|---|

| 5-Nitroindole | Indole derivative | Anticancer research |

| 5-Nitrobenzofuran | Benzofuran derivative | Organic synthesis |

| 6-Nitroindene | Isomer with higher mutagenicity | Biological studies |

Mécanisme D'action

The mechanism of action of 5-Nitro-1H-indene and its derivatives often involves the interaction with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The molecular targets and pathways involved depend on the specific derivative and its application.

Comparaison Avec Des Composés Similaires

5-Nitroindole: Similar in structure but with an indole ring system.

5-Nitrobenzofuran: Contains a benzofuran ring instead of an indene ring.

5-Nitrobenzothiophene: Features a benzothiophene ring.

Uniqueness: 5-Nitro-1H-indene is unique due to its specific ring structure and the position of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other nitro-substituted heterocycles. Its unique properties make it a valuable compound for various synthetic and research applications.

Activité Biologique

5-Nitro-1H-indene is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

This compound (CHNO) features a nitro group attached to the indene structure, which influences its reactivity and biological activity. The presence of the nitro group is crucial for the compound's interaction with various biological targets.

The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular macromolecules, including proteins and nucleic acids, leading to various biological effects such as:

- DNA Damage : Nitro compounds often produce toxic intermediates that bind covalently to DNA, resulting in nuclear damage and apoptosis.

- Enzyme Inhibition : Some derivatives inhibit enzymes involved in critical cellular processes, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are important in inflammation and cancer progression .

Antimicrobial Activity

This compound and its derivatives exhibit notable antimicrobial properties. Nitro-containing compounds are known for their effectiveness against a range of microorganisms. For instance:

- Mechanism : The reduction of the nitro group generates reactive species that can damage bacterial DNA, making them effective against resistant strains.

- Case Study : Research indicates that derivatives of 5-nitro compounds show activity against Helicobacter pylori, a common pathogen associated with gastric ulcers .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies:

- Cytotoxic Effects : Some derivatives have shown significant cytotoxicity against cancer cell lines, indicating their potential as chemotherapeutic agents.

- Research Findings : A study demonstrated that certain nitro-substituted indenes could inhibit cell proliferation in cancer models by inducing apoptosis through DNA damage mechanisms.

Anti-inflammatory Effects

Nitro compounds are also recognized for their anti-inflammatory properties:

- Mechanism : By inhibiting iNOS and COX enzymes, these compounds can reduce the production of pro-inflammatory mediators.

- Research Evidence : Studies have shown that specific derivatives can significantly lower levels of inflammatory cytokines such as TNF-α and IL-1β in vitro .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar nitro-substituted compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 5-Nitroindole | Indole derivative | Antimicrobial, anticancer |

| 5-Nitrobenzofuran | Benzofuran derivative | Antioxidant, anticancer |

| 5-Nitrobenzothiophene | Benzothiophene derivative | Antimicrobial, anti-inflammatory |

This table illustrates that while many nitro-substituted compounds exhibit beneficial biological activities, this compound stands out due to its specific structural features and resultant unique reactivity.

Propriétés

IUPAC Name |

5-nitro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNKSVVCUPOUDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194529 | |

| Record name | 1H-Indene, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41734-55-8 | |

| Record name | 5-Nitro-1H-indene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041734558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitroindene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indene, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-1H-indene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWY7V6M2JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-Nitroindene mutagenic?

A1: While the provided research doesn't directly investigate 5-Nitroindene's mutagenicity, it sheds light on the structural features contributing to mutagenic potential in nitroaromatic compounds like 5-Nitroindene. A key finding highlights that nitroaromatics with nitro groups sterically forced out of the plane of the aromatic rings exhibit weak or no mutagenicity []. Additionally, the research emphasizes that structural features enabling resonance stabilization of the reactive nitrenium ion, formed during bioactivation, enhance mutagenic potency []. Further research is needed to determine if 5-Nitroindene's structure allows for this out-of-plane nitro group conformation and subsequent resonance stabilization.

Q2: How does the structure of 5-Nitroindene compare to its isomer, 6-Nitroindene, in terms of mutagenic activity?

A2: The research demonstrates that 6-Nitroindene exhibits significantly higher mutagenic potency compared to 5-Nitroindene []. This difference is attributed to the position of the olefinic bond in the five-membered ring. In 6-Nitroindene, the olefinic bond's position allows for resonance stabilization of a carbonium ion formed after bioactivation, a feature absent in 5-Nitroindene []. This finding underscores the critical role of even subtle structural modifications in influencing the mutagenic potential of nitroaromatic compounds.

Q3: What kind of research exists on 1,3-hydron transfer reactions involving 5-Nitroindene derivatives?

A3: Studies have investigated the kinetics and mechanisms of base-catalyzed 1,3-hydron transfer rearrangements in compounds like 1-methyl-5-nitroindene []. These investigations focused on measuring rate constants and primary deuterium kinetic isotope effects to understand the reaction pathway and the influence of substituents on the reaction rate []. This information contributes to a broader understanding of the reactivity and potential transformations of 5-Nitroindene derivatives in different chemical environments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.